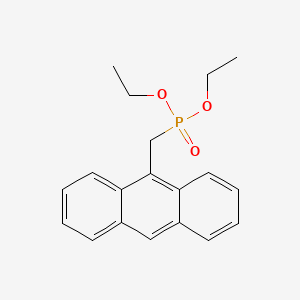

Diethyl (9-Anthrylmethyl)phosphonate

Description

Evolution of Anthracene-Based Scaffolds in Functional Molecule Design

Anthracene (B1667546), a polycyclic aromatic hydrocarbon, has long captured the interest of chemists due to its rigid, planar structure and characteristic blue fluorescence. Initially explored for its role in dyes and scintillators, the application of the anthracene scaffold has evolved dramatically. Researchers have harnessed its propensity for [4π+4π] cycloaddition reactions to create photo-responsive materials and reversible polymers. Furthermore, the anthracene core serves as an excellent chromophore and fluorophore, making it a fundamental building block for sensors, organic light-emitting diodes (OLEDs), and solar cells. orgsyn.orgnih.gov The functionalization of anthracene at its 9-position is a common strategy to tune its electronic and photophysical properties, allowing for the rational design of molecules with tailored absorption and emission characteristics. google.comresearchgate.net

Significance of Organophosphonates in Advanced Chemical Systems

Organophosphonates, characterized by a direct carbon-to-phosphorus (C-P) bond, represent a highly versatile and important class of organophosphorus compounds. Their stability, compared to phosphate (B84403) esters, and their ability to act as mimics of phosphates or carboxylates have made them crucial in medicinal chemistry and biochemistry. alfa-chemistry.com In materials science, they are utilized for their properties as corrosion inhibitors, scale inhibitors, and flame retardants. youtube.commdpi.comwikipedia.org From a synthetic standpoint, phosphonates are most renowned for their role as reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the stereoselective synthesis of alkenes. organic-chemistry.orgnih.gov The phosphonate (B1237965) group provides a nucleophilic carbanion that reacts readily with aldehydes and ketones, offering a reliable route to carbon-carbon double bond formation. youtube.com

Diethyl (9-Anthrylmethyl)phosphonate: A Precursor for Specialized Chemical Investigations

This compound stands at the intersection of these two fields, incorporating the anthracene scaffold and the diethyl phosphonate group. This specific arrangement makes it a valuable precursor for a range of specialized chemical investigations. The molecule itself possesses the inherent fluorescence of the anthracene unit, while the phosphonate moiety provides a reactive handle for further synthetic transformations. Its primary utility lies in its role as a key intermediate for synthesizing 9-substituted anthracene derivatives, particularly 9-vinylanthracene (B1293765) compounds, which are difficult to access through other methods. These vinylic derivatives are of significant interest for their applications in polymer chemistry and as components in advanced materials exhibiting properties like aggregation-induced emission (AIE). mdpi.com

Scope and Research Trajectories of Anthrylmethylphosphonate Chemistry

The chemistry of anthrylmethylphosphonates is expanding into several key research areas. Current investigations focus on leveraging these compounds as building blocks for novel polymers with unique optical and thermal properties. The development of new functional materials, where the anthracene unit acts as a signaling component and the phosphonate group provides a site for immobilization or further reaction, is a major trajectory. Additionally, the exploration of their potential in supramolecular chemistry is an emerging field. The planar anthracene surface can participate in π-π stacking interactions, while the phosphonate group is capable of forming hydrogen bonds or coordinating with metal ions, suggesting that these molecules can be designed as tectons for the self-assembly of complex, ordered architectures. semanticscholar.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

60949-15-7 |

|---|---|

Molecular Formula |

C19H21O3P |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

9-(diethoxyphosphorylmethyl)anthracene |

InChI |

InChI=1S/C19H21O3P/c1-3-21-23(20,22-4-2)14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 |

InChI Key |

KCLPHLKDXLHASP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=C2C=CC=CC2=CC3=CC=CC=C31)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl 9 Anthrylmethyl Phosphonate

Strategic Approaches to C-P Bond Formation in Anthracene (B1667546) Systems

The creation of the C-P bond is the cornerstone of synthesizing Diethyl (9-anthrylmethyl)phosphonate. Various established and emerging strategies are employed to achieve this transformation efficiently.

Arbuzov Reaction Pathways for Phosphonate (B1237965) Ester Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry and represents the most direct and widely used method for synthesizing phosphonate esters. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. organic-chemistry.org For the synthesis of this compound, this pathway utilizes 9-(halomethyl)anthracene (typically 9-(chloromethyl)anthracene (B151802) or 9-(bromomethyl)anthracene) as the electrophilic substrate.

The mechanism proceeds via an initial SN2 reaction where the phosphorus atom of triethyl phosphite attacks the benzylic carbon of 9-(halomethyl)anthracene, displacing the halide to form a quasi-phosphonium salt intermediate. nih.gov In the subsequent, typically rate-determining step, the displaced halide anion attacks one of the ethyl groups on the phosphonium (B103445) intermediate, resulting in the formation of the stable pentavalent this compound and a volatile ethyl halide byproduct. wikipedia.org The reaction is often performed neat or in a high-boiling solvent and driven to completion by heating, which facilitates the removal of the ethyl halide byproduct. nih.gov Lewis acids can also be employed to mediate the reaction at milder conditions, such as room temperature. organic-chemistry.org

Table 1: Representative Conditions for the Arbuzov Reaction

| Anthracene Precursor | Phosphorus Reagent | Conditions | Typical Yield |

|---|---|---|---|

| 9-(chloromethyl)anthracene | Triethyl phosphite | Heat (120-160 °C), neat | Good to Excellent |

| 9-(bromomethyl)anthracene | Triethyl phosphite | Heat (100-140 °C), neat | Good to Excellent |

| 9-(chloromethyl)anthracene | Triethyl phosphite | Lewis Acid (e.g., ZnI₂), RT | Good |

Horner-Wadsworth-Emmons Reaction as a Synthetic Strategy

The Horner-Wadsworth-Emmons (HWE) reaction is not a method for synthesizing this compound itself, but rather a powerful synthetic strategy that utilizes this phosphonate to construct carbon-carbon double bonds. wikipedia.orgalfa-chemistry.com This olefination reaction is a primary application of the target compound, highlighting its importance as a synthetic intermediate.

In the HWE reaction, the phosphonate is first deprotonated at the carbon adjacent to the phosphorus atom (the α-carbon) using a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate a stabilized phosphonate carbanion. wikipedia.orgorganic-chemistry.org This nucleophilic carbanion then reacts with an aldehyde or ketone. The resulting intermediate undergoes elimination to form an alkene, with the geometry of the double bond being predominantly trans (E). alfa-chemistry.comorganic-chemistry.org A key advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a water-soluble dialkyl phosphate (B84403) salt, is easily removed during aqueous workup. alfa-chemistry.comorgsyn.org When this compound is used in an HWE reaction, it allows for the introduction of the bulky and fluorescent 9-anthrylmethylidene moiety into various molecular scaffolds.

Table 2: Generalized Horner-Wadsworth-Emmons Reaction

| Phosphonate Reagent | Carbonyl Substrate | Base | Product Type | Typical Stereoselectivity |

|---|---|---|---|---|

| This compound | Aldehyde (R-CHO) | NaH, KHMDS, etc. | 9-(R-vinyl)anthracene | Predominantly (E)-alkene |

| This compound | Ketone (R-CO-R') | NaH, KHMDS, etc. | 9-(R,R'-vinyl)anthracene | Mixture of isomers |

Alternative Phosphorylation Routes for Anthracene Derivatives

Beyond the classic Arbuzov reaction, other methods can be employed to form the C-P bond in anthracene derivatives.

Michaelis-Becker Reaction : This method involves the reaction of a pre-formed sodium dialkyl phosphite (generated from the reaction of diethyl phosphite with a strong base like sodium metal or sodium hydride) with an alkyl halide, such as 9-(chloromethyl)anthracene. While effective, this method can sometimes be limited by the solubility of the sodium salt and the potential for side reactions if the substrate is base-sensitive. frontiersin.org

Alcohol-Based Michaelis-Arbuzov Reaction : Recent advancements have led to variations of the Arbuzov reaction that can utilize alcohols directly, avoiding the need to first convert them to halides. rsc.orgrsc.org In this context, 9-(hydroxymethyl)anthracene could potentially be reacted with triethyl phosphite in the presence of a suitable catalyst (e.g., n-Bu₄NI or a Brønsted acid) to directly yield this compound. rsc.orgresearchgate.net This approach offers a more environmentally benign pathway by avoiding the use of halogenating agents.

Catalytic Systems in the Synthesis of Anthrylmethylphosphonates

Catalysis offers milder and more efficient alternatives to traditional stoichiometric reactions for C-P bond formation, often providing higher yields and better functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of benzylic phosphonates. organic-chemistry.org One prominent method involves the coupling of a benzyl (B1604629) halide with a dialkyl phosphite (H-phosphonate). organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 9-(halomethyl)anthracene with diethyl phosphite.

This transformation is typically catalyzed by a Palladium(0) species, which can be generated in situ from a Pd(II) precursor like Pd(OAc)₂. The reaction requires a suitable phosphine (B1218219) ligand, such as Xantphos or CataCXium A, and a base to facilitate the catalytic cycle. organic-chemistry.orgacs.org The proposed mechanism involves oxidative addition of the palladium catalyst to the C-X bond of the anthrylmethyl halide, followed by reaction with the deprotonated H-phosphonate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.org Copper and nickel-based catalytic systems have also been developed for similar C-P bond forming reactions. organic-chemistry.org

Table 3: Transition Metal-Catalyzed Synthesis of Benzylic Phosphonates

| Catalyst System | Substrate | P-Source | Base | Key Features |

|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Benzyl Halides | Diethyl phosphite | Organic Base (e.g., DBU) | Mild conditions, high efficiency. organic-chemistry.org |

| Pd(OAc)₂ / CataCXium A | Benzylic Phosphonates | Aryl Bromides | NaOt-Bu | α-Arylation of existing phosphonates. acs.org |

| Cu₂O / 1,10-phenanthroline | Boronic Acids | Diethyl phosphite | Base | Forms aryl phosphonates. organic-chemistry.org |

Organocatalytic Approaches to Phosphonate Functionalization

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in synthesis, often proceeding under mild, metal-free conditions. While well-established for many transformations, its application to the direct synthesis of simple benzylic phosphonates is still an evolving area.

Hypothetically, an organocatalytic approach to this compound could be envisioned starting from 9-methylanthracene (B110197) via a C-H functionalization pathway. This could involve a photocatalytic system where an organic photosensitizer, upon irradiation with visible light, initiates a process leading to a benzylic radical at the 9-methyl position. nih.gov Concurrently, a phosphorus-centered radical could be generated from a suitable precursor. The selective coupling of these two radical species would forge the desired C-P bond. unibo.it Another potential strategy involves the use of an organocatalyst to activate a benzylic C-H bond towards nucleophilic attack by a phosphorus-based nucleophile, though this remains a significant synthetic challenge. researchgate.net These approaches represent a frontier in the synthesis of anthrylmethylphosphonates, promising more sustainable and direct routes in the future.

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of the target phosphonate is contingent upon the efficient preparation of its key precursors: an electrophilic halogenated anthracene derivative and a nucleophilic phosphite reagent.

Preparation of 9-(Halomethyl)anthracene Derivatives

The primary electrophilic precursor for the synthesis is typically a 9-(halomethyl)anthracene, with 9-(chloromethyl)anthracene being a common choice due to its reactivity and accessibility. A prevalent method for its synthesis is the Blanc chloromethylation reaction. libretexts.orgwikipedia.org This reaction involves treating anthracene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. libretexts.orgwikipedia.orgambeed.com

The mechanism begins with the protonation of formaldehyde under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. The aromatic π-system of anthracene then attacks this electrophile. The resulting benzyl alcohol intermediate is subsequently converted to the final 9-(chloromethyl)anthracene product by the acidic reaction environment. libretexts.orgwikipedia.org Alternative reagents like paraformaldehyde or 1,3,5-trioxane (B122180) can also serve as the formaldehyde source. google.comsciencemadness.org Care must be taken during this reaction, as it can produce the highly carcinogenic by-product bis(chloromethyl) ether. libretexts.org

| Reactants | Catalyst/Reagents | Conditions | Product | Yield |

| Anthracene, Formaldehyde, HCl | Zinc Chloride | 60°C | 9-(Chloromethyl)anthracene | Moderate to Good |

| Anthracene, Paraformaldehyde, HCl | Acetic Acid | Reflux | 9-(Chloromethyl)anthracene | Variable |

| Anthracene, 1,3,5-Trioxane, HCl | Acetic Acid, Phase Transfer Catalyst | Not specified | 9,10-bis(chloromethyl)anthracene | Not specified |

This table summarizes common methods for the synthesis of halomethylated anthracene derivatives.

Synthesis of Dialkyl Phosphite Reagents

Diethyl phosphite is the key nucleophilic precursor in the synthesis of this compound. The traditional and widely used industrial method for its preparation involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with ethanol. wikipedia.orgvinuthana.comgoogle.com This reaction is typically performed under controlled temperature conditions and yields diethyl phosphite along with hydrogen chloride and ethyl chloride as by-products. wikipedia.orggoogle.com

To avoid the formation of diethyl phosphite and instead produce triethyl phosphite, a non-nucleophilic base like diethylaniline or pyridine (B92270) is added to neutralize the HCl generated. orgsyn.org The synthesis of diethyl phosphite can also be achieved through the direct esterification of phosphorous acid with ethanol, though this method can be limited by reaction speed and yield. google.com

| Phosphorus Source | Alcohol | Conditions | Product | Key By-products |

| Phosphorus Trichloride (PCl₃) | Ethanol | 0-35°C, continuous | Diethyl Phosphite | Hydrogen Chloride, Ethyl Chloride |

| Phosphorus Trichloride (PCl₃) | Ethanol | In presence of a base (e.g., triethylamine) | Triethyl Phosphite | Triethylamine hydrochloride |

| Phosphorous Acid | Ethanol | Heating | Diethyl Phosphite | Water |

This table compares different synthetic routes to diethyl phosphite and the related triethyl phosphite.

Purification and Characterization Techniques in Synthetic Studies

Beyond basic identification, advanced techniques are required to ensure the purity and thoroughly characterize the structure of this compound.

Purification Techniques:

Column Chromatography: This is a fundamental preparative technique for purifying organophosphorus compounds. orgchemboulder.comutoronto.ca The crude product is loaded onto a column containing a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (eluent) is passed through. orgchemboulder.comutoronto.ca By carefully selecting a solvent system of appropriate polarity, this compound can be effectively separated from unreacted starting materials and by-products. orgchemboulder.com Flash chromatography, which uses pressure to accelerate solvent flow, is a modern and rapid variant of this method. orgchemboulder.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an invaluable tool. It offers superior separation efficiency compared to standard column chromatography and can be used for final purification steps. Immobilized polysaccharide-based chiral stationary phases have shown particular effectiveness in separating various organophosphate compounds. nih.gov

Gas Chromatography (GC): While often used for analysis, preparative GC can be employed for purifying volatile phosphonates. The selection of the appropriate column, often a capillary column with a polar stationary phase, is crucial for achieving good separation. drawellanalytical.com However, the thermal stability of the target compound must be considered.

Characterization Techniques:

The definitive structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced 1D and 2D NMR experiments. ej-chem.orgresearchgate.net

³¹P NMR Spectroscopy: This is one of the most powerful tools for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus provides direct information about its electronic environment and oxidation state. For a phosphonate ester like this compound, the ³¹P signal typically appears in a characteristic region of the spectrum, distinct from potential phosphate or phosphite impurities.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These advanced techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Reveals proton-proton coupling relationships, helping to map out the spins systems within the ethyl groups and the methylene (B1212753) bridge.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the methylene and ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the crucial C-P bond by observing a correlation between the methylene bridge protons (H-C-P) and the phosphorus atom, as well as correlations between the methylene protons and the carbons of the anthracene ring.

| Technique | Application in this compound Studies | Information Obtained |

| Flash Column Chromatography | Primary purification of the crude reaction mixture. | Separation from starting materials and major impurities. |

| Preparative HPLC | Final purification to achieve high analytical purity. | Isolation of the pure compound, separation of closely related isomers or impurities. |

| ³¹P NMR | Direct observation of the phosphorus nucleus. | Confirmation of phosphonate functional group, assessment of purity with respect to other phosphorus-containing species. |

| 2D NMR (COSY, HSQC, HMBC) | Complete structural elucidation and assignment of all signals. | Unambiguous confirmation of molecular structure, including the key C-P bond and the attachment to the anthracene core. |

This table outlines advanced purification and characterization methods for this compound.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. The synthesis, often a variation of the Michaelis-Arbuzov reaction, presents several opportunities for "greening" the process. rsc.orgnih.govnih.gov

Key principles applicable to this synthesis include:

Atom Economy: The classical Michaelis-Arbuzov reaction, which involves reacting a trialkyl phosphite with an alkyl halide, generally exhibits good atom economy. An alternative, greener approach involves the direct reaction of alcohols with phosphites, catalyzed by reagents like tetrabutylammonium (B224687) iodide (n-Bu₄NI), which avoids the use of alkyl halides altogether. rsc.orgnih.gov

Use of Safer Solvents: Traditional syntheses may use volatile or hazardous organic solvents. Green chemistry encourages the use of safer alternatives, or ideally, performing the reaction under solvent-free conditions.

Energy Efficiency: Microwave-assisted synthesis is a prime example of improving energy efficiency. Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. proquest.comresearchgate.net This has been successfully applied to both the synthesis of anthracene derivatives and the Michaelis-Arbuzov reaction itself. proquest.comresearchgate.net

Catalysis: The use of catalysts, especially in small amounts, is preferable to stoichiometric reagents. For instance, Lewis acid catalysts are used in the Blanc chloromethylation, and phase-transfer catalysts can be employed in certain synthetic steps to improve efficiency. google.com

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| 2. Maximize Atom Economy | Using an alcohol-based Michaelis-Arbuzov reaction instead of the traditional halide route. rsc.org | Reduces waste by incorporating more of the reactant atoms into the final product. |

| 5. Safer Solvents and Auxiliaries | Exploring solvent-free reaction conditions or using greener solvents like ionic liquids. alfa-chemistry.com | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). |

| 6. Design for Energy Efficiency | Employing microwave irradiation for heating. proquest.comresearchgate.net | Drastically reduces reaction times from hours to minutes, lowering energy consumption. |

| 9. Use of Catalytic Reagents | Utilizing Lewis acids or phase-transfer catalysts in precursor synthesis. libretexts.orggoogle.com | Minimizes waste compared to using stoichiometric reagents. |

This table illustrates the application of key green chemistry principles to the synthesis of this compound.

Photophysical Phenomena and Excited State Dynamics of Diethyl 9 Anthrylmethyl Phosphonate

Elucidation of Electronic Transitions and Absorption Profiles

The absorption of ultraviolet (UV) and visible light by Diethyl (9-Anthrylmethyl)phosphonate is governed by the electronic transitions within the anthracene (B1667546) core. The absorption spectrum of anthracene derivatives typically displays characteristic vibronic structures arising from π → π* transitions. mdpi.comacs.org These transitions involve the promotion of an electron from a bonding (π) to an antibonding (π*) molecular orbital.

The absorption spectrum of anthracene itself in solution typically shows a series of bands in the UV region, with the lowest energy absorption band (S₀ → S₁) exhibiting a well-resolved vibrational structure. The presence of the diethylphosphonatomethyl group at the 9-position of the anthracene ring is expected to cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted anthracene. This shift is due to the electronic interactions between the substituent and the aromatic π-system. The phosphonate (B1237965) group can influence the electron density of the anthracene core, thereby altering the energy levels of the molecular orbitals involved in the electronic transitions.

Table 1: Expected Absorption Characteristics of this compound in Cyclohexane (B81311)

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| S₀ → S₁ | 350 - 400 | 5,000 - 10,000 |

| S₀ → S₂ | 250 - 260 | > 100,000 |

Note: These are estimated values based on the known properties of anthracene and its derivatives. Actual experimental values may vary.

Mechanisms of Fluorescence Emission and Quantum Yield Considerations

Following excitation to a higher electronic state, this compound is expected to exhibit fluorescence, a radiative decay process from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the S₀ → S₁ absorption band, also showing vibronic structure.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of anthracene derivatives is highly sensitive to the nature and position of substituents, as well as the solvent environment. semanticscholar.org For many anthracene derivatives, the fluorescence quantum yields can be quite high. acs.org

The diethylphosphonatomethyl group at the 9-position can influence the fluorescence quantum yield. The bulky nature of this group may lead to steric interactions that can affect the excited-state geometry and relaxation pathways. Furthermore, the polarity of the phosphonate group can play a role, especially in polar solvents, potentially leading to changes in the quantum yield through specific solute-solvent interactions.

Table 2: Expected Fluorescence Characteristics of this compound

| Solvent | Expected Emission λmax (nm) | Expected Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| Cyclohexane | 380 - 450 | 0.2 - 0.4 |

| Ethanol | 390 - 460 | 0.1 - 0.3 |

Note: These are estimated values. The actual quantum yield will depend on various factors, including solvent purity and the absence of quenchers.

Excited-State Relaxation Pathways and Non-Radiative Deactivation

Upon photoexcitation, the excited molecule can return to the ground state through several pathways, both radiative (fluorescence) and non-radiative. The competition between these pathways determines the fluorescence quantum yield and lifetime. For this compound, the primary non-radiative deactivation pathways from the S₁ state are expected to be intersystem crossing (ISC) to the triplet manifold (T₁) and internal conversion (IC) to the ground state (S₀).

Intersystem crossing is a process where the spin of the excited electron is flipped, leading to the formation of a triplet state. The efficiency of ISC in anthracene derivatives can be influenced by the presence of heavy atoms or specific substituents that enhance spin-orbit coupling. mdpi.com Internal conversion is a radiationless transition between states of the same spin multiplicity. For many rigid aromatic molecules like anthracene, the rate of internal conversion from S₁ to S₀ is relatively slow, allowing for efficient fluorescence.

The flexibility of the diethylphosphonatomethyl substituent could potentially introduce additional non-radiative decay channels. Torsional or vibrational motions within the substituent could facilitate internal conversion, leading to a decrease in the fluorescence quantum yield.

Time-Resolved Photophysical Investigations

The fluorescence lifetime (τF) is the average time the molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property of a fluorophore and is sensitive to the rates of both radiative and non-radiative decay processes. The fluorescence lifetime is inversely proportional to the sum of the rate constants for all decay pathways from the S₁ state.

For anthracene derivatives, fluorescence lifetimes are typically in the nanosecond (ns) range. The fluorescence lifetime of this compound is expected to be influenced by the same factors that affect its quantum yield. For instance, an increase in non-radiative decay rates would lead to a shorter fluorescence lifetime. Time-Correlated Single Photon Counting (TCSPC) is a common technique used to measure fluorescence lifetimes.

Table 3: Expected Fluorescence Lifetime of this compound

| Solvent | Expected Fluorescence Lifetime (τF, ns) |

|---|---|

| Cyclohexane | 4 - 10 |

| Ethanol | 3 - 8 |

Note: These are estimated values based on typical lifetimes of similar anthracene derivatives.

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states on timescales ranging from femtoseconds to milliseconds. In a typical experiment, a short laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the changes in absorption of the sample as a function of time.

For this compound, transient absorption spectroscopy could provide valuable insights into the excited-state dynamics. It would allow for the direct observation of the decay of the S₁ state and the formation and decay of any transient species, such as the triplet state (T₁) formed via intersystem crossing. The transient absorption spectrum of the S₁ state would show absorption at different wavelengths compared to the ground state absorption. Similarly, the T₁ state would have its own characteristic triplet-triplet absorption spectrum. By monitoring the kinetics of these transient signals, one could determine the rate constants for processes like intersystem crossing. While specific studies on this compound are not available, research on similar anthracene derivatives has utilized this technique to unravel complex excited-state relaxation pathways. rsc.org

Environmental Perturbations on Photophysical Characteristics

The photophysical properties of this compound are expected to be sensitive to its local environment, particularly the polarity of the solvent. nih.govresearchgate.netresearchgate.net Solvent-solute interactions can stabilize or destabilize the ground and excited states to different extents, leading to shifts in the absorption and emission spectra (solvatochromism).

For a molecule with a polar substituent like the phosphonate group, an increase in solvent polarity is likely to cause a red-shift in the fluorescence emission spectrum. This is because the excited state is often more polar than the ground state, and thus it is more stabilized by polar solvents. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission.

The fluorescence quantum yield and lifetime can also be affected by the solvent. In some cases, specific interactions with polar or hydrogen-bonding solvents can introduce new non-radiative decay channels, leading to a decrease in fluorescence efficiency. For example, the formation of exciplexes or hydrogen bonds in the excited state can quench fluorescence. Therefore, a comprehensive study of the photophysical properties of this compound would involve measurements in a range of solvents with varying polarity and hydrogen-bonding capabilities to fully understand its excited-state behavior.

Solvent Effects on Excitation and Emission

No specific data on how different solvents affect the excitation and emission spectra of this compound is available in the searched literature.

Temperature Dependence of Photophysical Processes

No studies detailing the effect of temperature on the photophysical processes of this compound were found.

Intramolecular Charge Transfer (ICT) Processes in Related Systems

There is no information available regarding intramolecular charge transfer processes specifically for this compound.

Energy Transfer Mechanisms involving Anthracene Moiety

While the anthracene moiety is known to participate in energy transfer processes, no specific studies concerning the energy transfer mechanisms involving this compound as either a donor or an acceptor were identified.

Supramolecular Interactions and Self Assembly Architectures

Host-Guest Chemistry with Diethyl (9-anthrylmethyl)phosphonate

The structural characteristics of this compound make it an interesting candidate for host-guest chemistry, where it can act as a host for various guest molecules and ions through specific non-covalent interactions.

The electron-rich π-system of the anthracene (B1667546) core is a key feature that allows this compound to participate in cation-π interactions. This type of non-covalent bond is a significant force in molecular recognition, where a cation is attracted to the quadrupole moment of an aromatic ring. researchgate.net While direct studies on this specific phosphonate (B1237965) are limited, the fundamental principles of cation-π interactions with polycyclic aromatic hydrocarbons (PAHs) are well-established.

Research has shown that PAHs can form stable complexes with metal cations through cation-π bonding. researchgate.net This suggests that the anthracene moiety of this compound can serve as a binding site for various cations, including metal ions and organic cations. The strength of this interaction is influenced by the nature of the cation and the solvent environment. nih.gov This capability is crucial for the recognition of cationic species and the assembly of more complex supramolecular structures.

Table 1: Key Factors Influencing Cation-π Interactions

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| Cation Type | The charge, size, and polarizability of the cation affect binding strength. | Can selectively bind different metal or organic cations. |

| π-System | The electron density and size of the aromatic system are critical. | The large, electron-rich anthracene provides a strong binding site. |

| Solvent | The polarity of the solvent can modulate the interaction strength. | Interactions are typically stronger in less polar environments. |

| Geometry | The distance and angle between the cation and the π-face determine stability. | Optimal geometry places the cation directly above the anthracene ring. |

This table is generated based on established principles of cation-π interactions.

The diethyl phosphonate group is a potent hydrogen bond acceptor. The phosphoryl oxygen (P=O) is particularly effective in forming strong hydrogen bonds with suitable donor molecules. This ability is fundamental to the formation of extended supramolecular networks. In the absence of strong hydrogen bond donors like O-H or N-H, even weaker C-H donors can interact with the phosphonate oxygen, leading to ordered crystalline arrangements. nih.gov

Studies on analogous compounds provide insight into the potential hydrogen bonding patterns. For instance, the crystal structure of a related derivative, Diethyl [(9-anthryl)(4-methylanilino)methyl]phosphonate, reveals that molecules are linked into cyclic dimers through N–H···O hydrogen bonds with the phosphonate oxygen. sjtu.edu.cn Similarly, other phosphonate-containing compounds exhibit extensive networks of O–H···O and N–H···O bonds that define their solid-state architecture. researchgate.netrsc.org These findings underscore the critical role of the phosphonate group in directing the assembly of this compound through predictable hydrogen bonding motifs.

Molecular Recognition Mechanisms in Solution and Solid State

The molecular recognition capabilities of this compound are a composite of the interactions described above. In solution, it can selectively bind guests through a combination of cation-π and hydrogen bonding interactions. The anthracene unit provides a recognition site for cations and potentially for other aromatic molecules through π-π stacking, while the phosphonate group can bind to molecules containing hydrogen bond donor functionalities.

In the solid state, these recognition events translate into specific and often predictable packing arrangements. The interplay between hydrogen bonding involving the phosphonate groups and π-π stacking of the anthracene rings directs the formation of the crystal lattice. This dual-functionality allows for the rational design of co-crystals and other multi-component materials where this compound acts as a molecular building block.

Self-Assembly Processes Driven by Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, the primary driving forces for self-assembly are π-π stacking and hydrogen bonding.

The large, planar surface of the anthracene moiety imparts a strong tendency for aggregation in solution to minimize unfavorable interactions with the solvent. This process is primarily driven by π-π stacking, where the aromatic rings stack face-to-face. nih.gov While this compound may not be sufficiently amphiphilic to form classical micelles with a distinct hydrophobic core and hydrophilic corona, it can form aggregates or nano-assemblies in certain solvents.

The formation of such aggregates is a common feature of functionalized anthracene derivatives. rsc.orgkinampark.com These assemblies can exhibit unique photophysical properties, such as excimer fluorescence, which arises when two anthracene units are in close proximity within an aggregate. sjtu.edu.cn The concentration of the solution and the nature of the solvent are critical factors that determine the extent and morphology of aggregation.

In the solid state, this compound organizes into crystalline structures where intermolecular packing is maximized. The specific arrangement is a balance between different non-covalent forces. A study on gadolinium complexes where this compound (referred to as LEt) acts as a ligand provides significant insight into its packing behavior. In the crystal structure of [Gd(NO₃)₃(LEt)₂(dmpu)], the anthracene moieties from adjacent ligands are arranged almost vertically, creating a zigzag supramolecular chain through π-π interactions. nih.gov This demonstrates the powerful role of π-π stacking in directing the supramolecular architecture.

Furthermore, analysis of related phosphonate structures shows the prevalence of hydrogen-bonded dimers and layers. sjtu.edu.cn It is therefore highly probable that the crystal packing of pure this compound would involve a combination of π-π stacked anthracene units and networks of weak C-H···O hydrogen bonds involving the phosphonate groups, creating a densely packed and stable three-dimensional structure.

Table 2: Summary of Intermolecular Interactions and Resulting Structures

| Interaction Type | Participating Group(s) | Resulting Supramolecular Structure |

|---|---|---|

| Cation-π Interaction | Anthracene + Cation | Host-Guest Complex |

| Hydrogen Bonding | Phosphonate (acceptor) + H-donor | Dimers, Chains, Layers |

| π-π Stacking | Anthracene + Anthracene | Aggregates, Supramolecular Chains |

This table summarizes the key interactions and their structural consequences discussed in the article.

Investigation of Intermolecular Forces in Supramolecular Constructs

The investigation of intermolecular forces within the supramolecular constructs of phosphonates is crucial for understanding their crystal packing and solid-state properties. In derivatives of this compound, hydrogen bonding plays a significant role in the formation of primary structural motifs.

Detailed crystallographic studies on a closely related compound, Diethyl [(9-anthryl)(4-methylanilino)methyl]phosphonate, reveal the presence of strong N—H···O hydrogen bonds. nih.gov These interactions link symmetrically equivalent molecules to form distinct cyclic dimers. nih.gov This primary hydrogen-bonding motif is a key element in the supramolecular assembly.

While direct crystallographic data for the unsubstituted this compound is not extensively detailed in the available research, the fundamental principles of hydrogen bonding in phosphonates are well-established. The oxygen atoms of the phosphonate group (P=O) are effective hydrogen bond acceptors. researchgate.net In the absence of the N-H donor seen in the anilino derivative, other potential hydrogen bond donors, if present, or weaker C—H···O interactions would be expected to influence the crystal packing.

Table 1: Intermolecular Interaction Data for Diethyl [(9-anthryl)(4-methylanilino)methyl]phosphonate nih.gov

| Interaction Type | Donor-Acceptor | Geometric Detail | Resulting Motif |

| Hydrogen Bond | N—H···O | - | Cyclic Dimer |

| Aromatic Arrangement | Anthracene - Toluidine | Interplanar Angle: 80.70(5)° - 82.92(5)° | T-shaped molecular conformation |

Influence of Substituent Effects on Supramolecular Organization

The introduction of substituents onto the core structure of this compound can profoundly influence its supramolecular organization. The nature, size, and position of these substituents can alter the balance of intermolecular forces, leading to different crystal packing arrangements and, consequently, different material properties.

The case of Diethyl [(9-anthryl)(4-methylanilino)methyl]phosphonate serves as an excellent example. The introduction of the 4-methylanilino group provides a hydrogen bond donor (N-H) that, as discussed, leads to the formation of robust hydrogen-bonded cyclic dimers. nih.gov This defining interaction may not be present in the unsubstituted parent compound, which would likely exhibit a significantly different packing motif, potentially dominated by π-π stacking of the anthracene rings or weaker C-H···O interactions.

In a broader context, the effect of substituents on the supramolecular assembly of organic molecules is a well-documented phenomenon. For instance, in other classes of phosphonates, even the change from a methyl to an ethyl group can lead to different crystal structures due to the varying contributions of hydrophobic interactions. rsc.org The use of bulky substituents can sterically hinder certain packing modes, limiting the rotational freedom of molecular fragments and directing the formation of specific three-dimensional structures.

The electronic nature of substituents can also play a critical role. Electron-withdrawing or electron-donating groups attached to the anthracene ring would modify the quadrupole moment of the aromatic system, thereby influencing the geometry and strength of π-π stacking interactions. This modulation of non-covalent interactions is a fundamental strategy in crystal engineering to control the self-assembly of molecules into desired architectures.

Chemosensing and Biosensing Applications: Mechanistic Insights

Design Principles for Fluorescent Chemosensors based on Anthracene (B1667546)

The photophysical behavior of anthracene-based fluorescent sensors is governed by several key mechanisms that can be triggered by analyte binding. These principles form the foundation for the rational design of chemosensors tailored for specific targets.

Photoinduced Electron Transfer (PET) is a predominant mechanism in the design of "turn-on" fluorescent sensors. In a typical PET sensor, the fluorophore (anthracene) is covalently linked to a receptor (the phosphonate (B1237965) group) that has a non-bonding electron pair. In the absence of an analyte, upon excitation of the anthracene fluorophore, an electron from the highest occupied molecular orbital (HOMO) of the receptor can be transferred to the singly occupied molecular orbital (SOMO) of the excited fluorophore. This process quenches the fluorescence of the anthracene.

When an analyte binds to the receptor, the energy of the receptor's HOMO is lowered, making the PET process energetically unfavorable. Consequently, the fluorescence of the anthracene is restored. For Diethyl (9-Anthrylmethyl)phosphonate, the oxygen atoms of the phosphonate group possess lone pairs of electrons that could potentially engage in PET, quenching the anthracene fluorescence. The binding of a cation to these oxygen atoms would inhibit this PET process, leading to a "turn-on" fluorescence response.

Table 1: Hypothetical PET Sensing Response of this compound

| Analyte | Binding Interaction | PET Status | Fluorescence Response |

|---|---|---|---|

| None | No interaction | Active | Quenched ("Off") |

Photoinduced Charge Transfer (PCT), also known as Intramolecular Charge Transfer (ICT), involves a significant change in the dipole moment of the fluorophore upon excitation. This process is highly sensitive to the polarity of the microenvironment. In PCT-based sensors, the analyte interaction can alter the electron-donating or electron-withdrawing nature of the receptor, thereby influencing the charge distribution in the excited state of the anthracene fluorophore.

This alteration in the excited state's electronic character often leads to a shift in the emission wavelength (a spectral shift). For instance, if the binding of an analyte to the phosphonate group of this compound increases the electron-donating ability of the phosphonate moiety, it could lead to a red-shift in the emission spectrum of the anthracene.

An excimer is an excited-state dimer formed between two identical molecules, one in the ground state and one in the excited state. An exciplex is a similar complex formed between two different molecules. Anthracene is well-known for its ability to form excimers, which exhibit a characteristic broad, structureless, and red-shifted emission compared to the monomer fluorescence.

In the context of chemosensing, two or more this compound molecules could be brought into close proximity upon binding to a single analyte, facilitating the formation of an anthracene excimer. This would result in the appearance of a new, red-shifted emission band at the expense of the monomer emission, providing a ratiometric sensing signal. This mechanism is particularly effective for analytes that can simultaneously bind to multiple sensor molecules, such as certain metal ions or larger organic molecules.

Detection of Specific Analytes via Coordination or Recognition

The diethyl phosphonate group in this compound offers a versatile binding site for a range of analytes, including metal ions and anions, primarily through coordination and hydrogen bonding interactions.

The phosphoryl oxygen of the phosphonate group is a hard Lewis base, making it an excellent coordination site for hard Lewis acidic metal ions. The selectivity of a phosphonate-based sensor is determined by the specific coordination preferences of different metal ions. For example, the size, charge, and coordination geometry of a metal ion will dictate the stability of the complex formed with the phosphonate receptor.

The sensitivity of detection is governed by the efficiency with which the binding event is translated into a change in the fluorescence signal. In a PET-based sensing mechanism, the binding of a metal ion to the phosphonate oxygen would inhibit the PET process, leading to a significant enhancement in fluorescence intensity. The magnitude of this enhancement would depend on the strength of the metal-ligand interaction.

Table 2: Illustrative Selectivity and Sensitivity of an Anthracene-Phosphonate Sensor for Metal Ions

| Metal Ion | Fluorescence Change (%) | Detection Limit (μM) |

|---|---|---|

| Zn²⁺ | + 1500 | 0.1 |

| Cd²⁺ | + 800 | 0.5 |

| Pb²⁺ | + 500 | 1.0 |

| Na⁺ | + 10 | 1000 |

| K⁺ | + 5 | 2000 |

Note: This data is illustrative and based on typical performance of similar chemosensors, not specific experimental results for this compound.

While the phosphoryl oxygen can act as a hydrogen bond acceptor, the P-O-C ester groups are generally not strong hydrogen bond donors. However, anion sensing could be achieved through interactions that modulate the electronic properties of the anthracene ring. For instance, the binding of an anion near the phosphonate group could induce a conformational change that alters the π-π stacking interactions between anthracene moieties, leading to a change in fluorescence.

Alternatively, if the sensor is designed to have a hydrogen bond donor in proximity to the phosphonate, the anion could bridge the donor and the phosphonate, leading to a fluorescence response. The fluorescence signal in anion sensing can be either quenched or enhanced. Quenching may occur if the anion facilitates a non-radiative decay pathway, while enhancement could result from the rigidification of the molecular structure upon anion binding, which reduces vibrational quenching.

Neutral Molecule Recognition: π-π Stacking and Hydrogen Bonding

The ability of this compound to recognize neutral molecules is primarily governed by a combination of non-covalent interactions, namely π-π stacking and hydrogen bonding. The planar and electron-rich anthracene moiety serves as an ideal platform for π-π stacking interactions with aromatic analytes. This interaction is crucial for the pre-organization of the host-guest complex, bringing the analyte into close proximity with the phosphonate group.

In tandem with π-π stacking, the phosphonate group (P=O) acts as a hydrogen bond acceptor. This allows for specific interactions with neutral molecules that possess hydrogen bond donor capabilities, such as alcohols or phenols. The synergistic effect of both π-π stacking and hydrogen bonding enhances the binding affinity and selectivity of the sensor for target neutral molecules. Theoretical and experimental studies on related anthracene derivatives have shown that these cooperative interactions are fundamental for the stability of the resulting supramolecular assembly. acs.orgnih.gov

Fluorescence Turn-On/Turn-Off Mechanisms in Sensing

The sensing mechanism of this compound is often predicated on changes in its fluorescence emission upon analyte binding, which can manifest as either "turn-on" or "turn-off" responses. nih.govrsc.org

A fluorescence turn-off or quenching mechanism is commonly observed. In the free state, the anthracene moiety exhibits its characteristic strong fluorescence. Upon binding an analyte, processes such as photoinduced electron transfer (PET) from the analyte to the excited anthracene fluorophore can occur, leading to a significant decrease in fluorescence intensity. The efficiency of this quenching is dependent on the electronic properties of the bound analyte.

Conversely, a fluorescence turn-on mechanism can be engineered. In some sensor designs incorporating a quenching group in proximity to the anthracene, the initial fluorescence is low. Binding of a specific analyte can disrupt this intramolecular quenching, for instance by altering the conformation of the molecule or by interacting with the quencher itself, which restores the fluorescence of the anthracene unit. acs.orgnih.govnih.gov The specific response is highly dependent on the nature of the analyte and the design of the sensor molecule.

Ratiometric Sensing Strategies and Their Photophysical Basis

To enhance the reliability and accuracy of detection, ratiometric sensing strategies can be employed. nih.govresearchgate.net A ratiometric sensor exhibits a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. This approach provides a built-in self-calibration for environmental effects and instrumental variations.

For a sensor like this compound, a ratiometric response could be achieved by forming an excimer or by coupling it with another fluorophore. In the case of excimer formation, at high concentrations or upon specific analyte binding that promotes molecular aggregation, a new, red-shifted emission band corresponding to the anthracene excimer can appear. The ratiometric signal would then be the ratio of the monomer emission intensity to the excimer emission intensity. The photophysical basis lies in the analyte-induced change in the equilibrium between the monomeric and excimer states of the anthracene moieties.

Quantitative Analysis and Limit of Detection Methodologies

The utility of this compound as a chemosensor is determined by its quantitative performance, particularly its limit of detection (LOD). The LOD represents the lowest concentration of an analyte that can be reliably detected. This is typically determined from the fluorescence titration data by calculating the concentration that produces a signal three times the standard deviation of the blank signal.

For instance, various fluorescent sensors based on anthracene derivatives have demonstrated low detection limits for a range of analytes, often in the micromolar (µM) to nanomolar (nM) range. acs.orgnih.govrsc.org The precise LOD for a this compound-based sensor would be specific to the target analyte and the experimental conditions.

Table 1: Illustrative Limit of Detection for Anthracene-Based Fluorescent Sensors

| Sensor Type | Analyte | Limit of Detection (LOD) |

|---|---|---|

| Anthracene-Thiophene Probe | Cr³⁺ | 0.4 µM |

| Anthracene-Thioacetal Probe 1 | Hg²⁺ | 94 nM |

| Anthracene-Thioacetal Probe 2 | Hg²⁺ | 59 nM |

This table presents data for different anthracene-based sensors to illustrate the typical range of detection limits and is not specific to this compound. acs.orgnih.gov

Spectroscopic Techniques for Sensing Mechanism Elucidation

Fluorescence Spectroscopy for Binding Assays

Fluorescence spectroscopy is the primary tool for investigating the sensing capabilities of this compound. Fluorescence titration experiments are conducted by adding increasing concentrations of the analyte to a solution of the sensor and monitoring the changes in the fluorescence spectrum.

From these titrations, the binding constant (K) between the sensor and the analyte can be determined using models like the Benesi-Hildebrand equation. This provides quantitative information about the strength of the interaction. Furthermore, Job's plot analysis, where the total molar concentration of the host and guest is kept constant while their mole fraction is varied, can be used to determine the stoichiometry of the host-guest complex.

UV-Vis Spectroscopy for Complexation Studies

UV-Vis absorption spectroscopy is another valuable technique for studying the complexation between this compound and an analyte. nih.gov The formation of a ground-state complex often leads to changes in the absorption spectrum of the anthracene moiety.

By monitoring these spectral changes during a titration, the formation of the complex can be confirmed, and the binding constant can also be calculated, providing complementary information to the fluorescence studies. The presence of isosbestic points in the absorption spectra during titration is a strong indication of a clean conversion from the free sensor to the complexed form with a well-defined stoichiometry.

NMR Spectroscopy for Structural Characterization of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique extensively utilized to elucidate the structural details of molecular complexes in solution. In the context of this compound, NMR studies provide invaluable mechanistic insights into its interactions with various guest species, including metal ions and organic molecules. By monitoring changes in key NMR parameters such as chemical shifts and coupling constants, researchers can map the binding sites, determine the stoichiometry of the complexes, and infer the geometry of the host-guest assemblies.

The formation of a complex between this compound (the host) and a guest molecule invariably leads to a change in the local electronic environment of the nuclei in both interacting species. These perturbations are directly observable in the NMR spectrum. Protons on the anthracene moiety and near the phosphonate group are particularly sensitive reporters of binding events.

¹H NMR Titration Studies: A common experimental approach is the ¹H NMR titration, where the spectrum of the host, this compound, is monitored upon the incremental addition of a guest species. The resulting changes in the chemical shifts (δ) of specific protons provide direct evidence of interaction. For instance, the downfield or upfield shift of the aromatic protons of the anthracene ring can indicate π-π stacking interactions with an aromatic guest, while changes in the chemical shifts of the methylene (B1212753) protons adjacent to the phosphonate group can signify coordination with a metal ion or hydrogen bonding with a guest molecule.

While specific NMR titration data for this compound complexation is not extensively detailed in publicly accessible literature, the principles can be illustrated through the study of analogous systems. For example, in host-guest complexes involving aromatic N,N'-dioxides with resorcinarene (B1253557) hosts, significant upfield shifts of the guest protons are observed, indicating their inclusion within the host's cavity. Similarly, the protons of the host molecule also experience shifts upon complexation, providing a comprehensive picture of the mutual magnetic shielding effects.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus in the phosphonate group serves as an excellent probe for studying complexation. The chemical shift of the ³¹P nucleus is highly sensitive to its coordination environment. Upon binding to a metal ion, a significant change in the ³¹P chemical shift is typically observed, providing unambiguous evidence of the involvement of the phosphonate oxygen atoms in the coordination. The magnitude and direction of this shift can offer insights into the nature and strength of the metal-phosphonate interaction. For instance, studies on diethyl p-tolylphosphonate show a characteristic ³¹P NMR signal at approximately 18.74 ppm, which would be expected to shift upon complexation.

2D NMR Techniques for Structural Elucidation: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the precise geometry of host-guest complexes. These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), providing crucial distance constraints for structural modeling.

For a complex involving this compound, intermolecular NOE cross-peaks between the protons of the anthracene ring and the protons of a bound guest molecule would definitively establish their spatial proximity and relative orientation. For example, observing a NOESY correlation between a proton on the anthracene core and a proton on a guest molecule would confirm that the guest is positioned over the face of the aromatic system. This information is critical for understanding the selectivity of the host for specific guests.

Integration of Diethyl 9 Anthrylmethyl Phosphonate in Advanced Materials Science

Functionalization of Polymeric Matrices with Anthrylmethylphosphonate

The integration of specific functionalities into polymers is a cornerstone of modern materials science. Diethyl (9-anthrylmethyl)phosphonate, with its fluorescent anthracene (B1667546) core and reactive phosphonate (B1237965) group, is a prime candidate for imparting desirable optical and chemical properties to polymeric matrices. This can be achieved through both covalent bonding and non-covalent dispersion.

Covalent Incorporation into Polymer Backbones

Covalently incorporating the anthrylmethylphosphonate moiety into a polymer backbone ensures the permanent and uniform distribution of the functional group, preventing leaching and phase separation. This integration can be accomplished through several synthetic strategies. One primary method involves the synthesis of a monomer containing the anthrylmethylphosphonate group, followed by its polymerization or copolymerization with other monomers.

For instance, a vinyl or acrylate (B77674) group could be introduced into the this compound structure, creating a novel monomer. This functionalized monomer can then undergo standard free-radical or controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to form polymers with the phosphonate side-chain. umich.edu The general approach for synthesizing polymers with side-chain phosphorus-containing groups often involves the polymerization of unsaturated phosphoesters, which is directly applicable here. mdpi.com

Another potential route is through polycondensation reactions. If a bifunctional derivative of this compound is synthesized (e.g., containing two hydroxyl or carboxylic acid groups), it can be reacted with complementary difunctional monomers like diols or diacids to form polyesters or polyamides. The resulting polymers would have the fluorescent and phosphorus-containing group as an integral part of the main chain.

The key advantages of covalent incorporation include:

Enhanced Stability: The functional group is permanently locked into the polymer structure.

Uniform Properties: A homogenous distribution of the moiety throughout the material is achievable.

Tailorable Architectures: Copolymerization allows for precise control over the density of the functional group, enabling fine-tuning of the material's optical and physical properties. umich.edu

Non-Covalent Doping of Polymer Films

A simpler and more versatile method for functionalizing polymers is through non-covalent doping. In this approach, this compound is physically blended with a host polymer matrix, such as poly(methyl methacrylate) (PMMA) or polystyrene (PS). nih.gov The process typically involves dissolving both the compound and the host polymer in a common solvent, followed by casting or spin-coating to produce a thin film. As the solvent evaporates, the phosphonate compound becomes entrapped within the polymer matrix.

The photophysical properties of the resulting films are highly dependent on the concentration of the dopant. At low concentrations, the phosphonate molecules are isolated, and the film exhibits the characteristic fluorescence of the anthracene monomer. As the concentration increases, intermolecular interactions can lead to the formation of aggregates, which may alter the fluorescence emission spectrum, often causing a red-shift and a decrease in fluorescence intensity. nih.gov The choice of polymer matrix is also crucial, as its polarity and morphology can influence the dispersion of the dopant and the final optical properties of the film. nih.gov

This method is particularly useful for rapid prototyping and screening of materials for applications in fluorescent sensors and optoelectronic devices.

Table 1: Comparison of Doping Methods for Polymer Functionalization

| Feature | Covalent Incorporation | Non-Covalent Doping |

|---|---|---|

| Method | Polymerization of a functionalized monomer or polycondensation. | Blending/dissolving the compound with a host polymer. |

| Stability | High; permanent bonding prevents leaching. | Lower; potential for leaching or phase separation over time. |

| Uniformity | High; homogeneous distribution of functional groups. | Dependent on concentration, solubility, and polymer interaction. |

| Complexity | High; requires multi-step synthesis of monomers. | Low; simple mixing and film casting process. |

| Versatility | Lower; specific to the synthesized polymer. | High; can be used with a wide range of host polymers. |

Development of Fluorescent Organic Nanomaterials

Fluorescent organic nanoparticles (FONs) have emerged as a significant class of materials due to their bright emission, high photostability, and tunable properties. nih.govresearchgate.net this compound serves as an excellent building block for such nanomaterials, owing to its intrinsic fluorescence and capacity for directed self-assembly.

Self-Assembled Nanostructures for Optoelectronic Applications

The amphiphilic nature of molecules containing both a large aromatic group (anthracene) and a more polar group (phosphonate) can drive their self-assembly in solution. Through processes like reprecipitation, where a solution of the compound in a good solvent is rapidly injected into a poor solvent, this compound can aggregate into well-defined nanostructures such as nanoparticles or nanofibers. nih.gov

These self-assembled nanomaterials often exhibit unique photophysical properties compared to the individual molecules in solution. For instance, the formation of H- or J-aggregates can significantly alter the absorption and emission spectra. In the context of optoelectronics, controlling this assembly is crucial. For example, phosphonic acid-based self-assembled monolayers (SAMs) have been successfully used as hole-transporting layers in perovskite solar cells and OLEDs, demonstrating the potential of phosphonate-containing organic molecules in device fabrication. ktu.edu A related compound, tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate), has been shown to form well-defined fluorescent organic nanoparticles with unique solvatochromic properties, highlighting the potential of this class of molecules. rsc.org

Hybrid Materials Incorporating Metal Oxides or Nanoparticles

The phosphonate group in this compound has a strong affinity for the surfaces of various metal oxides, such as titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂). academie-sciences.fracademie-sciences.fr This property allows the molecule to act as a highly effective coupling agent or surface modifier for creating organic-inorganic hybrid materials. researchgate.net

When this compound is introduced during the sol-gel synthesis of a metal oxide, it can be homogeneously incorporated into the resulting inorganic network. academie-sciences.fr This creates a hybrid material where the fluorescent anthracene units are dispersed throughout the metal oxide matrix, linked by robust M-O-P bonds. academie-sciences.fr

Alternatively, the phosphonate can be used to functionalize the surface of pre-formed metal oxide nanoparticles. By simply mixing the nanoparticles with a solution of this compound, a monolayer of the fluorescent molecule can be grafted onto the nanoparticle surface. academie-sciences.frresearchgate.net This process combines the properties of the inorganic core (e.g., high refractive index, photocatalytic activity) with the fluorescence of the organic shell. Such hybrid materials are promising for applications in catalysis, sensing, and advanced optical composites. rsc.orgresearchgate.netnih.gov

Table 2: Properties of Anthrylmethylphosphonate-Based Hybrid Materials

| Hybrid System | Synthesis Method | Key Feature | Potential Application |

|---|---|---|---|

| Bulk Hybrid | Co-condensation (Sol-Gel) | Fluorescent groups distributed within a porous metal oxide matrix. | Solid-state lighting, photocatalysis. |

| Surface-Modified Nanoparticles | Surface Grafting | Inorganic nanoparticle core with a fluorescent organic monolayer shell. | Bioimaging probes, light-harvesting systems. |

| Polymer Nanocomposite | Emulsion Polymerization | Fluorescently-tagged metal oxide nanoparticles embedded in a polymer matrix. | High-refractive-index coatings, optical sensors. researchgate.net |

Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The unique combination of a highly fluorescent aromatic core and a versatile phosphonate group makes this compound a promising candidate for use in high-performance optoelectronic devices and chemical sensors.

Anthracene and its derivatives are classic blue-emitting materials widely used in OLEDs due to their high fluorescence quantum yields and good charge-transporting properties. rsc.org this compound can function as an emissive dopant in a host material or potentially as the primary emitting layer itself in an OLED device. The presence of the phosphonate group could offer additional advantages, such as improved morphological stability and enhanced adhesion to adjacent metal oxide layers (e.g., the transparent conductive oxide anode), which is crucial for device longevity and performance. rsc.org Structural modifications to the anthracene core are a common strategy to tune the emission color and improve device efficiency, and the phosphonate moiety represents a functional group that can be leveraged for this purpose. researchgate.net

Furthermore, the fluorescence of the anthracene group is sensitive to its local environment, making it suitable for use in fluorescent probes. The interaction of an analyte with the phosphonate group or the anthracene ring can lead to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. This principle can be used to design chemosensors. For example, probes based on anthracene have been developed to detect reactive oxygen species. nih.gov Similarly, fluorescent probes have been designed for the detection of nerve agent mimics like diethylchlorophosphonate, where a specific chemical reaction with the probe triggers a distinct change in fluorescence. rsc.orgresearchgate.net By modifying the structure of this compound, it could be tailored to selectively detect a variety of ions or molecules through a similar fluorescence turn-on or turn-off mechanism.

Thin Film Fabrication and Characterization for Device Applications

The fabrication of well-ordered thin films is a cornerstone of modern device technology, enabling the development of sensors, transistors, and optical components. The phosphonate group in this compound offers a robust anchor for building organized molecular layers on various substrates.

One of the most promising methods for constructing thin films from phosphonate-containing molecules is the layer-by-layer self-assembly technique, particularly the zirconium phosphonate method. psu.edudatapdf.com This technique relies on the strong coordination between zirconium ions and phosphonate groups to build up multilayered films with a high degree of order. psu.eduuci.edu The process typically involves the sequential immersion of a substrate, previously primed with a suitable anchoring layer, into solutions of a zirconium salt (like zirconyl chloride) and the phosphonate-containing organic molecule. uci.edu This results in the formation of stable, insoluble, and highly organized zirconium phosphonate multilayers. sci-hub.seresearchgate.net

For this compound, this would involve the hydrolysis of the diethyl ester to the corresponding phosphonic acid to enable coordination with zirconium. The resulting films would have the anthracene units oriented in a controlled manner, which is crucial for harnessing their optical and electronic properties. The thickness of these films can be precisely controlled by the number of deposition cycles. psu.edu

Characterization of such thin films is critical to understanding their structure and properties. Ellipsometry and X-ray reflectivity are commonly employed to measure the thickness and roughness of the films. psu.edu Infrared spectroscopy (IR) and X-ray photoelectron spectroscopy (XPS) can confirm the chemical composition and the nature of the bonding within the film. uci.edu For a material containing an anthracene moiety, UV-Visible absorption and fluorescence spectroscopy would be essential to characterize the photophysical properties of the assembled layers. The arrangement and potential aggregation of the anthracene units within the film can significantly influence these properties. mdpi.com

The electrical properties of such films, including their dielectric constant and resistivity, would be important for applications in electronic devices. sci-hub.se The thermal stability of zirconium phosphonate films is generally high, which is an advantageous property for many applications. researchgate.net

While the Langmuir-Blodgett technique is another method for creating organized thin films, the zirconium phosphonate approach often provides more robust and thermally stable structures. biolinscientific.com Other vapor phase deposition techniques, such as atomic layer deposition (ALD), have also been explored for phosphonate-containing thin films, offering excellent control over film thickness and conformality. aip.org

Responsive Materials Based on Anthrylmethylphosphonate Derivatives

Responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli, such as light, heat, or chemical environment. The anthracene group in this compound is a well-known photoresponsive moiety, making this compound a prime candidate for the development of light-sensitive materials. acs.orgnih.gov

The primary photoresponsive behavior of anthracene and its derivatives is their ability to undergo a [4+4] photodimerization reaction upon exposure to UV light. researchgate.netresearchgate.net This reversible reaction links two anthracene molecules together, forming a dimer. The formation of this dimer results in significant changes in the material's properties, including its absorption and emission spectra. mdpi.com This photo-switching capability can be harnessed in various applications, such as data storage, molecular switches, and photo-patternable materials. mdpi.comresearchgate.net The photodimerization can be reversed by exposure to shorter wavelength UV light or by heating, allowing for the material to be switched back to its original state. researchgate.net

Incorporating this compound into a polymer matrix, either as a pendant group or as part of the main chain, could lead to the development of photoresponsive polymers. researchgate.net Upon irradiation, the crosslinking of polymer chains via anthracene dimerization could lead to changes in solubility, swelling behavior in the case of hydrogels, or even changes in the mechanical properties of the material. researchgate.net Such materials could find applications in photolithography, controlled drug release systems, and self-healing materials. researchgate.net

Furthermore, the anthracene moiety is known for its fluorescent properties. mdpi.comresearchgate.net The fluorescence of anthracene derivatives can be sensitive to their local environment, making them suitable for use in chemical sensors. For instance, the fluorescence might be quenched or enhanced in the presence of certain analytes. The phosphonate group could also serve as a recognition site for specific metal ions or other molecules, potentially leading to a dual-mode sensing mechanism.

Computational and Theoretical Investigations of Diethyl 9 Anthrylmethyl Phosphonate

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure and properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, orbital energies, and charge distributions. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311+G(d,p), which provides a good balance between accuracy and computational cost for organic molecules containing phosphorus. inpressco.comscirp.orgresearchgate.net

The geometry optimization of Diethyl (9-anthrylmethyl)phosphonate using DFT would yield key structural parameters. These calculations confirm the tetrahedral geometry around the phosphorus atom and the trigonal planar nature of the aromatic carbons in the anthracene (B1667546) ring.

Interactive Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | P=O | ~1.48 Å |

| Bond Length | P-O(ethyl) | ~1.59 Å |

| Bond Length | P-C(methylene) | ~1.82 Å |

| Bond Length | C(methylene)-C(anthryl) | ~1.51 Å |

| Bond Angle | O=P-O(ethyl) | ~115° |

| Bond Angle | O=P-C(methylene) | ~112° |

| Bond Angle | P-C-C(anthryl) | ~110° |

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene ring, while the LUMO would also be distributed across this aromatic system. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and electronic excitation properties. inpressco.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the nature of electronic excited states. researchgate.net It is used to predict vertical excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy. ua.esnih.gov For this compound, the electronic transitions are dominated by the π-system of the anthracene moiety.

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. The major electronic transitions for this molecule are expected to be π→π* transitions localized on the anthracene ring. researchgate.net

Interactive Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | ~3.31 | ~375 | > 0.10 | HOMO → LUMO |

| S₀ → S₂ | ~3.49 | ~355 | > 0.08 | HOMO-1 → LUMO |

| S₀ → S₃ | ~4.92 | ~252 | > 1.20 | HOMO → LUMO+1 |

These calculations are crucial for interpreting experimental absorption and fluorescence spectra and understanding the photophysical behavior of the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions